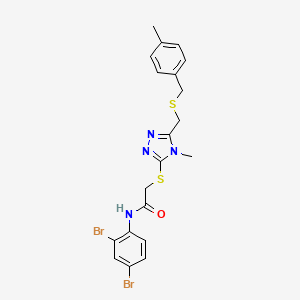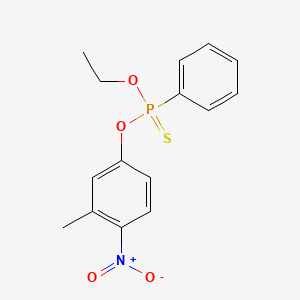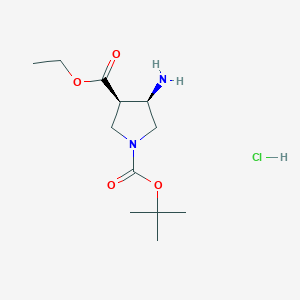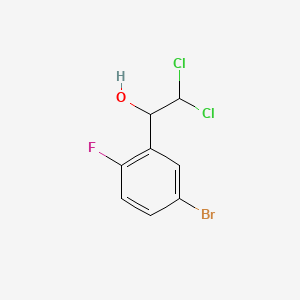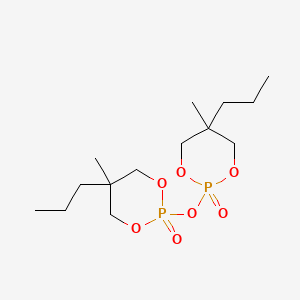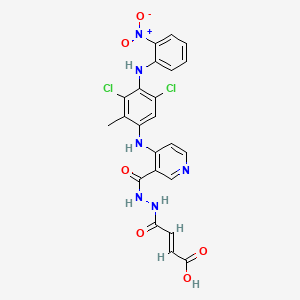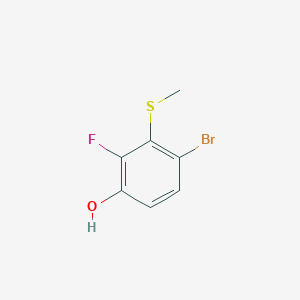
4-Bromo-2-fluoro-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(methylthio)phenol: is an organic compound with the molecular formula C7H6BrFOS It is a phenolic compound that contains bromine, fluorine, and a methylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2-fluoro-3-(methylthio)phenol typically begins with commercially available starting materials such as 4-bromo-2-fluorophenol.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-2-fluoro-3-(methylthio)phenol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenols.
Substitution: Phenolic compounds with different substituents replacing bromine or fluorine.
Scientific Research Applications
Chemistry:
- 4-Bromo-2-fluoro-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology:
- The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine:
- Research into the medicinal applications of this compound may focus on its potential as a building block for drug discovery and development.
Industry:
- In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)phenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity would require further research to elucidate.
Comparison with Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the methylthio group.
4-Bromo-3-fluorophenol: Similar structure but with different positioning of the fluorine atom.
4-Bromo-2-fluoro-3-(methylthio)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness:
- The presence of both bromine and fluorine atoms, along with the methylthio group, makes 4-Bromo-2-fluoro-3-(methylthio)phenol unique. This combination of substituents can influence its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H6BrFOS |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H6BrFOS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 |
InChI Key |
LVIPBRNQRSZQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)

![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)


![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
